2,4-Heptadienal (CAS 4313-03-5) is a highly reactive, unsaturated aliphatic aldehyde that serves as a critical standard in both the flavor and fragrance (F&F) industry and analytical lipid chemistry. Characterized by a pungent, fatty, and fishy odor profile at low concentrations, it is naturally generated during the thermal degradation and auto-oxidation of polyunsaturated fatty acids. In industrial procurement, it is primarily sourced as a high-purity analytical biomarker for quantifying oxidative rancidity in food matrices and marine oils, and as a specialized precursor for synthesizing heterocyclic flavor compounds [1].
Substituting 2,4-Heptadienal with more common aliphatic aldehydes, such as hexanal or 2,4-decadienal, fundamentally compromises analytical accuracy and sensory formulation. While 2,4-decadienal is a standard marker for omega-6 (linoleic acid) degradation, 2,4-Heptadienal is specifically derived from the oxidation of omega-3 fatty acids (such as linolenic acid, EPA, and DHA). Utilizing an omega-6 marker to evaluate marine or algal oils will result in false-negative rancidity assessments. Furthermore, 2,4-Heptadienal possesses an ultra-low odor threshold in the parts-per-trillion range; replacing it with saturated analogs like hexanal fails to replicate the specific high-impact sensory defects required for precise water quality calibration and off-flavor modeling [1].
2,4-Heptadienal exhibits an exceptionally potent sensory impact, with an odor threshold in water reported as low as 0.01 ppb (10 ng/L). In contrast, standard saturated lipid oxidation markers like hexanal require concentrations in the high parts-per-billion to parts-per-million range to be detected by human olfactory panels. This extreme sensitivity makes 2,4-Heptadienal indispensable for detecting trace-level fishy or swampy off-odors in drinking water and beverage matrices [1].
| Evidence Dimension | Odor threshold in water |
| Target Compound Data | 0.01 ppb (10 ng/L) |
| Comparator Or Baseline | Hexanal (typically >10 ppb to ppm range) |
| Quantified Difference | Up to 1,000-fold lower detection threshold for 2,4-Heptadienal |
| Conditions | Orthonasal sensory evaluation in aqueous solution |
Procurement of this specific compound is mandatory for water quality labs and F&F developers who need to calibrate instruments and sensory panels to trace-level environmental off-flavors.
In the analytical monitoring of lipid peroxidation, the choice of dienal standard must match the fatty acid profile of the matrix. 2,4-Heptadienal is a primary, specific volatile oxidation product of omega-3 fatty acids (e.g., EPA, DHA, linolenic acid). Conversely, 2,4-decadienal is generated almost exclusively from omega-6 fatty acids (e.g., linoleic acid). Quantifying marine oil rancidity using 2,4-decadienal instead of 2,4-Heptadienal leads to inaccurate degradation kinetics [1].
| Evidence Dimension | Precursor specificity for lipid oxidation |
| Target Compound Data | Specific to omega-3 fatty acid degradation |
| Comparator Or Baseline | 2,4-Decadienal (specific to omega-6 fatty acid degradation) |
| Quantified Difference | Orthogonal tracking of polyunsaturated fatty acid (PUFA) degradation pathways |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) profiling of oxidized oils |
Quality control laboratories analyzing fish oils, algal extracts, and omega-3 enriched foods must procure 2,4-Heptadienal to accurately measure product shelf-life and rancidity.
In toxicological models assessing the safety of heated cooking oils, 2,4-Heptadienal demonstrates a high reactivity in forming DNA lesions. In the presence of hydroperoxides (e.g., tBuOOH), 2,4-Heptadienal efficiently undergoes epoxidation and auto-oxidation to form 6-oxo- and 6-hydroxy derivatives, which directly induce the formation of 1,N2-ethenoguanine (εGua) adducts in DNA. Saturated aldehydes like hexanal lack the conjugated diene system required to form these specific etheno-adducts [1].
| Evidence Dimension | 1,N2-ethenoguanine DNA adduct formation |
| Target Compound Data | Efficient formation via 6-oxo- and 6-hydroxy-2,4-heptadienal intermediates |
| Comparator Or Baseline | Saturated aldehydes (e.g., hexanal) (incapable of forming etheno-adducts via this pathway) |
| Quantified Difference | Exclusive mechanistic capability to model diene-induced DNA lesions |
| Conditions | in vitro reaction with isopropylidene guanosine (ipG) at pH 7.4, 37°C |
Researchers studying the genotoxic effects of deep-frying oils and lipid peroxidation must select 2,4-Heptadienal to accurately replicate the biochemical pathways of gastrointestinal DNA damage.
2,4-Heptadienal serves as a highly specific precursor in the thermal generation of complex savory flavors. When reacted with ammonia-producing compounds (such as amino acids) at temperatures above 100 °C, 2,4-Heptadienal selectively cyclizes to form 3-alkyl and 3-hydroxypyridines. This specific oligomerization pathway is dependent on the alkadienal structure; substituting it with mono-unsaturated or saturated aldehydes fundamentally alters the reaction, yielding different pyridine classes (e.g., 2-alkylpyridines or 2,5-dialkylpyridines) instead[1].
| Evidence Dimension | Pyridine derivative yield in Maillard-type reactions |
| Target Compound Data | Primary precursor for 3-hydroxypyridines and 3-alkylpyridines |
| Comparator Or Baseline | 2-Alkenals / Saturated aldehydes (yield 2,5-dialkylpyridines or 2-alkylpyridines) |
| Quantified Difference | Distinct regioselective cyclization leading to different heterocyclic flavor profiles |
| Conditions | Heating with ammonia-producing compounds at >100 °C, slightly basic pH |
Flavor manufacturers engineering specific roasted, savory, or meat-like aromatic profiles must procure 2,4-Heptadienal to ensure the correct heterocyclic end-products are synthesized.
Because 2,4-Heptadienal is a direct degradation product of omega-3 fatty acids, it is the optimal analytical standard for monitoring the oxidative stability and shelf-life of fish oils, krill oils, and DHA/EPA-enriched functional foods. Using omega-6 markers like 2,4-decadienal in these matrices will fail to capture early-stage rancidity [1].
With an odor threshold as low as 0.01 ppb, 2,4-Heptadienal is required for calibrating GC-Olfactometry (GC-O) systems and training sensory panels to detect trace-level fishy and swampy off-odors in municipal drinking water and beverage production lines[2].
Toxicology laboratories utilize 2,4-Heptadienal to model the formation of mutagenic 1,N2-ethenoguanine DNA adducts. It serves as a critical chemical probe for understanding how volatile lipid oxidation products from deep-frying processes contribute to cellular oxidative stress and gastrointestinal carcinogenesis[3].
In industrial flavor formulation, 2,4-Heptadienal is procured as a specific precursor for Maillard-type reactions. By reacting it with amino acids at elevated temperatures, flavor chemists can selectively synthesize 3-hydroxypyridines, which impart distinct roasted and savory notes to processed food products [4].
Acute Toxic;Irritant